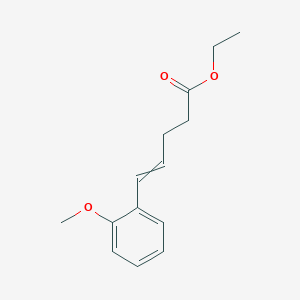
ethyl 5-(2-methoxyphenyl)pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound ethyl 5-(2-methoxyphenyl)pent-4-enoate, also known by its chemical name, is a compound of interest in various scientific fields. It is recognized for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
The preparation of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Step 1: Initial reactants are combined under controlled conditions to form an intermediate compound.
Step 2: The intermediate undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to yield the final product.
Industrial Production: Large-scale production typically involves optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
ethyl 5-(2-methoxyphenyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The products formed depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
ethyl 5-(2-methoxyphenyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
ethyl 5-(2-methoxyphenyl)pent-4-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in PubChem and other chemical databases.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications .
Eigenschaften
CAS-Nummer |
90122-54-6 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 5-(2-methoxyphenyl)pent-4-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)11-7-5-9-12-8-4-6-10-13(12)16-2/h4-6,8-10H,3,7,11H2,1-2H3 |
InChI-Schlüssel |
HBGTYFKIILIOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC=CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













